5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide is a complex organic compound that features a fluorine atom, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide typically involves multiple stepsThe final step often involves the formation of the carboxamide group under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The piperidine ring may enhance the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-fluoropyridine-2-carboxamide: Lacks the piperidine and sulfonyl groups, resulting in different chemical and biological properties.
N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide:
Uniqueness
5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide is unique due to the combination of its fluorine atom, piperidine ring, and sulfonyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Properties
IUPAC Name |
5-fluoro-N-(5-piperidin-1-ylsulfonylpyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S/c17-12-4-6-14(18-10-12)16(22)20-15-7-5-13(11-19-15)25(23,24)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRROHJXUUXNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC(=O)C3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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